molecular formula C17H21N3OS B5752315 N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide

货号 B5752315
分子量: 315.4 g/mol
InChI 键: PGOQJZVTKWYPPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling and plays a critical role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用机制

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide inhibits BTK by binding to the active site of the enzyme, which prevents its activation and downstream signaling. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cell malignancies. Inhibition of BTK by N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide leads to decreased BCR signaling, which ultimately results in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been shown to have potent anti-proliferative and pro-apoptotic effects in preclinical models of B-cell malignancies. In addition, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life.

实验室实验的优点和局限性

One advantage of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide is its specificity for BTK, which minimizes off-target effects and toxicity. In addition, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has shown good oral bioavailability and long half-life, which may allow for less frequent dosing in clinical trials. One limitation of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide is its potential for drug-drug interactions, as it is metabolized by CYP3A4 and may interact with other drugs that are metabolized by this enzyme.

未来方向

There are several potential future directions for the development of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide. One direction is the evaluation of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide in combination with other anti-cancer agents, such as venetoclax and rituximab, in clinical trials. Another direction is the evaluation of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia and follicular lymphoma. Finally, the development of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide analogs with improved pharmacokinetic and pharmacodynamic properties may also be explored.

合成方法

The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide involves several steps, starting with the reaction of 4-methyl-1-piperazinecarboxylic acid with 4-bromoaniline to form N-(4-bromo-phenyl)-4-methyl-piperazine-1-carboxamide. This intermediate is then reacted with 2-thiophenecarboxylic acid to form N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide. The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been optimized to yield high purity and good yields.

科学研究应用

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has demonstrated potent inhibition of BTK activity, leading to decreased proliferation and survival of B-cell malignancies. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.

属性

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-19-8-10-20(11-9-19)15-6-4-14(5-7-15)18-17(21)13-16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOQJZVTKWYPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。